N-(4-isopropylphenyl)-4-methylbenzamide
Overview
Description
N-(4-isopropylphenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 253.146664230 g/mol and the complexity rating of the compound is 284. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Opioid Research :N-(4-isopropylphenyl)-4-methylbenzamide is referenced in studies related to synthetic opioids. These studies focus on finding alternatives to opium-based derivatives with a more favorable side-effect profile, including reduced dependence and abuse liability. The literature sheds light on large-scale production challenges and policy implications for such substances (Elliott, Brandt, & Smith, 2016).
Cancer Treatment Research :In the context of cancer treatment, similar compounds have been identified as potential therapeutic agents. For example, compounds like AZD4877, structurally related to this compound, have been studied for their efficacy in inhibiting cancer cell growth, specifically by targeting the kinesin spindle protein, which is crucial in cancer cell division (Theoclitou et al., 2011).
Neuroimaging Research :In neuroimaging, compounds structurally related to this compound have been used in developing positron emission tomography (PET) ligands. These ligands are valuable in imaging specific brain receptors, such as metabotropic glutamate receptor type 1 (mGluR1), providing insights into neurological disorders (Fujinaga et al., 2012).
Biochemical Research :The compound's derivatives have been used in biochemical research, such as studying their inhibitory activity on neutrophils. This research is significant in understanding the immune response and developing treatments for inflammatory conditions (Chen, Chung, Hwang, & Chen, 2009).
Chemical Synthesis and Characterization :Research on this compound also encompasses its chemical synthesis and characterization. Studies involve synthesizing and characterizing derivatives for various applications, such as in the development of novel ligands (Gericke & Wagler, 2016).
Properties
IUPAC Name |
4-methyl-N-(4-propan-2-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12(2)14-8-10-16(11-9-14)18-17(19)15-6-4-13(3)5-7-15/h4-12H,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPFUXQIBLYNBQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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